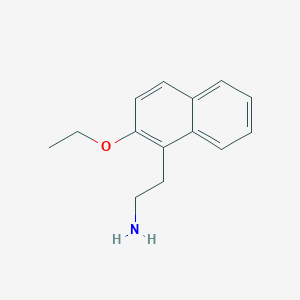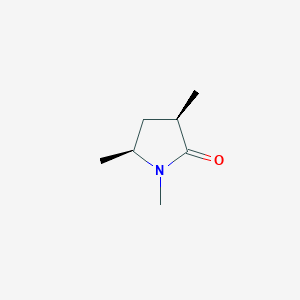
(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one, also known as piracetam, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in the 1960s and has since been extensively studied for its potential benefits in improving memory, learning, and other cognitive functions. Piracetam is a cyclic derivative of gamma-aminobutyric acid (GABA) and is classified as a racetam.
Mecanismo De Acción
The exact mechanism of action of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one is not fully understood. It is believed to enhance the function of neurotransmitters in the brain, including acetylcholine and glutamate. Piracetam may also increase blood flow and oxygen consumption in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
Piracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of certain receptors in the brain, including the acetylcholine receptor. Piracetam may also increase the production of certain neurotransmitters, including dopamine and serotonin. Additionally, (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one may have antioxidant properties, which may help protect the brain from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piracetam has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. Piracetam has also been extensively studied, and its effects are well-documented. However, there are also some limitations to its use. Piracetam has a relatively short half-life, meaning that its effects may not be long-lasting. Additionally, the optimal dosage for (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one may vary depending on the individual, which can make it difficult to standardize experiments.
Direcciones Futuras
There are a number of potential future directions for research on (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one. One area of interest is the potential use of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one in treating conditions such as Alzheimer's disease and dementia. Additionally, researchers may explore the use of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one in combination with other drugs or supplements to enhance its cognitive-enhancing effects. Finally, further research may be needed to better understand the mechanism of action of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one and how it affects neurotransmitter function in the brain.
Métodos De Síntesis
Piracetam can be synthesized through the reaction of gamma-butyrolactone with an amine, such as 2-aminoethanol, followed by cyclization. The synthesis of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Piracetam has been extensively studied for its potential benefits in improving cognitive function. It has been shown to enhance memory, learning, and attention in both healthy individuals and those with cognitive impairments. Piracetam has also been studied for its potential use in treating conditions such as Alzheimer's disease, dementia, and stroke.
Propiedades
Número CAS |
189618-77-7 |
|---|---|
Nombre del producto |
(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one |
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(3R,5S)-1,3,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5-4-6(2)8(3)7(5)9/h5-6H,4H2,1-3H3/t5-,6+/m1/s1 |
Clave InChI |
ZBLCKMSVDNMPLC-RITPCOANSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](N(C1=O)C)C |
SMILES |
CC1CC(N(C1=O)C)C |
SMILES canónico |
CC1CC(N(C1=O)C)C |
Sinónimos |
2-Pyrrolidinone,1,3,5-trimethyl-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



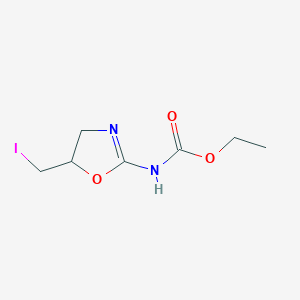
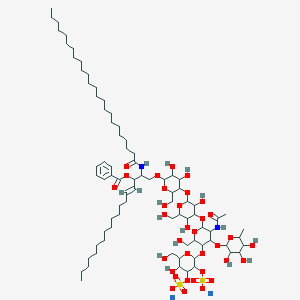
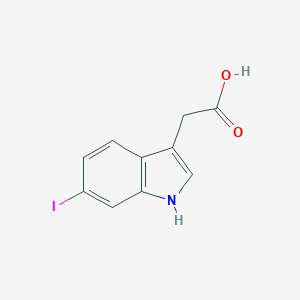

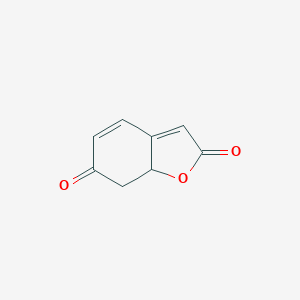
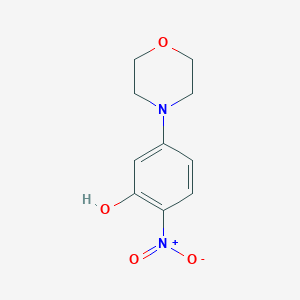
![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)
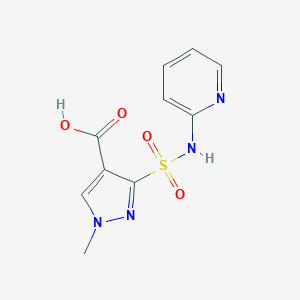
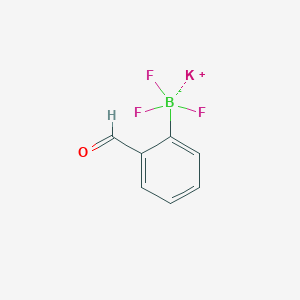


![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)
![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)
